

An In-depth Technical Guide to the Molecular Structure of Ethyltrimethylammonium Bromide

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Compound of Interest

Compound Name: Ethyltrimethylammonium bromide

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Introduction

Ethyltrimethylammonium bromide is a quaternary ammonium salt with the chemical formula $C_5H_{14}BrN$.^[1] It consists of a central nitrogen atom bonded to three methyl groups, one ethyl group, and a bromide counterion. This compound and its analogues are of significant interest in various fields of research and development, primarily for their roles as phase-transfer catalysts, templates for the synthesis of microporous materials, and as probes for studying biological systems.^[2] Understanding the precise molecular structure of **ethyltrimethylammonium bromide** is fundamental to elucidating its mechanism of action in these applications and for the rational design of new functional materials and therapeutic agents.

This technical guide provides a comprehensive overview of the molecular structure of **ethyltrimethylammonium bromide**, including its chemical composition, bonding characteristics, and key structural parameters. Detailed experimental protocols for its synthesis and characterization are also presented.

Molecular Structure and Properties

Ethyltrimethylammonium bromide is an ionic compound composed of a positively charged ethyltrimethylammonium cation ($[C_2H_5(CH_3)_3N]^+$) and a negatively charged bromide anion (Br^-). The central nitrogen atom of the cation is sp^3 hybridized, resulting in a tetrahedral

geometry. The molecule possesses a permanent positive charge, rendering it independent of the pH of its solution.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ethyltrimethylammonium bromide** is presented in Table 1.

Property	Value	Reference
CAS Number	2650-77-3	[2]
Molecular Formula	C ₅ H ₁₄ BrN	[1]
Molecular Weight	168.08 g/mol	[1]
Appearance	White to off-white solid	[4]
Melting Point	322.0-325.6 °C (decomposes)	[4]
Solubility	Slightly soluble in water and methanol	[4]

Bonding and Structural Parameters

While a crystal structure for **ethyltrimethylammonium bromide** is not readily available in open-access databases, the structure of the closely related compound, tetramethylammonium bromide ([N(CH₃)₄]Br), provides valuable insights into the expected bond lengths and angles. The crystal structure of tetramethylammonium bromide has been determined by X-ray diffraction.[5][6]

In the tetramethylammonium cation, the nitrogen atom is located at the center of a tetrahedron formed by the four methyl groups. The C-N bond lengths and C-N-C bond angles are consistent with those of other quaternary ammonium salts. The bromide anion is situated in the crystal lattice, interacting with the cation through electrostatic forces.[5]

Table 2 summarizes the experimentally determined bond lengths and angles for tetramethylammonium bromide, which can be considered representative for the core structure of **ethyltrimethylammonium bromide**.

Bond/Angle	Value	Reference
N-C Bond Length	1.487(4) Å	[5]
C-H Bond Length	1.02(4) Å, 0.93(2) Å	[5]
C-N-C Bond Angle	109.3(2)°, 109.5(2)°	[5]

Note: The values for **ethyltrimethylammonium bromide** may vary slightly due to the presence of the ethyl group.

Experimental Protocols

Synthesis of Ethyltrimethylammonium Bromide via the Menshutkin Reaction

The most common method for synthesizing quaternary ammonium salts is the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[7]

Materials:

- Trimethylamine (solution in a suitable solvent, e.g., ethanol or THF)
- Ethyl bromide
- Anhydrous diethyl ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

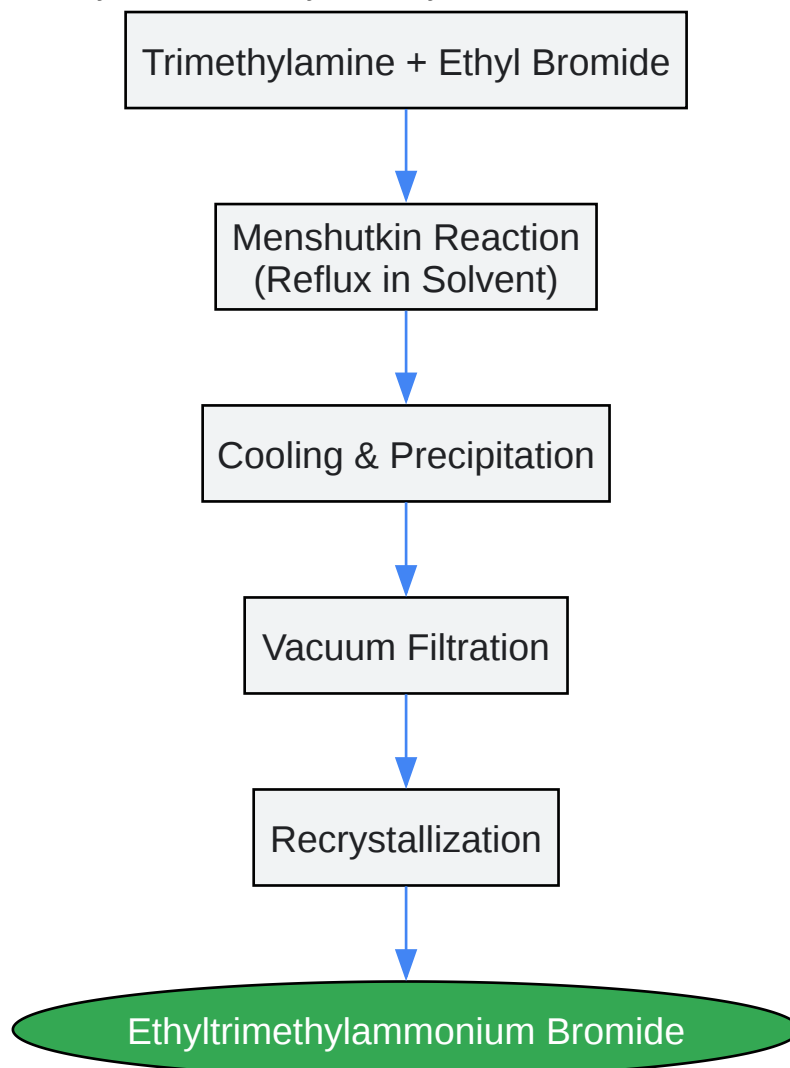
Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve trimethylamine in the chosen solvent.

- Slowly add a stoichiometric amount of ethyl bromide to the stirred solution at room temperature.
- Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
- After the reaction is complete, cool the mixture to room temperature. The product, **ethyltrimethylammonium bromide**, will often precipitate out of the solution.
- If precipitation occurs, collect the solid by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
- If the product remains in solution, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Logical Workflow for Synthesis:

Synthesis of Ethyltrimethylammonium Bromide



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Caption: Workflow for the synthesis of **ethyltrimethylammonium bromide**.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure of synthesized **ethyltrimethylammonium bromide**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

- NMR tubes
- Deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃)

¹H NMR Spectroscopy Protocol:

- Dissolve a small amount of the purified **ethyltrimethylammonium bromide** in a suitable deuterated solvent.
- Transfer the solution to an NMR tube.
- Acquire the ¹H NMR spectrum.
- Expected Signals:
 - A singlet corresponding to the nine protons of the three equivalent methyl groups attached to the nitrogen atom.
 - A quartet corresponding to the two protons of the methylene group (-CH₂-) of the ethyl group, split by the adjacent methyl group.
 - A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl group, split by the adjacent methylene group.

¹³C NMR Spectroscopy Protocol:

- Prepare a more concentrated sample of **ethyltrimethylammonium bromide** in a deuterated solvent.
- Acquire the ¹³C NMR spectrum.
- Expected Signals:
 - A signal for the carbons of the three equivalent methyl groups attached to the nitrogen.
 - A signal for the methylene carbon of the ethyl group.
 - A signal for the methyl carbon of the ethyl group.

Relationship between Structure and NMR Signals:

Caption: Correlation of the molecular structure with expected NMR signals.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **ethyltrimethylammonium bromide**. While experimental crystallographic data for this specific compound is not readily available, data from the closely related tetramethylammonium bromide offers valuable representative structural parameters. The provided experimental protocols for synthesis and NMR characterization offer a practical guide for researchers working with this and similar quaternary ammonium salts. A thorough understanding of its molecular structure is paramount for its effective application in catalysis, materials science, and drug development.

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